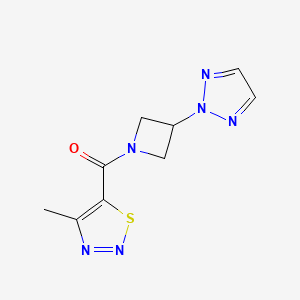

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

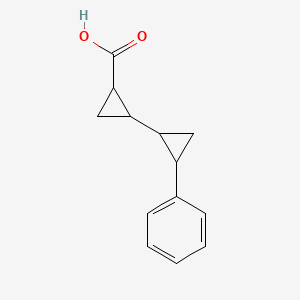

The compound “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a type of 1,2,3-triazole β-lactam conjugate . These conjugates are known for their antimicrobial properties and are synthesized using click chemistry . The compound is characterized spectroscopically and tested against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of this type of compound involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . In the case of 1,2,3-triazole β-lactam conjugates, β-lactams are prepared using a cycloaddition strategy and propargylated at N-1 to afford compounds . Then, a Cu-catalyzed click reaction of these β-lactams with different aryl azides provides the 1,2,3-triazole conjugates .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring and a β-lactam ring . The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The β-lactam ring is a four-membered cyclic amide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition, propargylation, and Cu-catalyzed click reaction . The loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can affect the activity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic characterization. For instance, the IR spectrum displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring .科学的研究の応用

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related compounds in the synthesis of heterocyclic structures, including 1,2,3-triazoles and thiadiazoles, which are crucial scaffolds in medicinal chemistry due to their diverse pharmacological properties. For instance, a study outlined the preparation of 1,2,3-triazole-4-carboxylic acid derivatives through reactions involving azido-thiadiazoles, showcasing the relevance of such compounds in generating biologically active heterocycles (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

Anticancer and Antiviral Activity

Another area of application includes the discovery of heterocyclic derivatives with promising in vitro anticoronavirus and antitumoral activity. The structural modifications on the phenyl moiety of triazole-thiadiazine derivatives have shown to tune biological properties toward antiviral or antitumoral activities, highlighting the compound's potential in drug development (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Microwave-Assisted Synthesis

The compound and its derivatives are also investigated for their synthesis methods, such as microwave-assisted synthesis, which is known for its efficiency and rapidity. These methods facilitate the production of nitrogen and sulfur-containing heterocyclic compounds, which have applications in pharmacology due to their antibacterial and antifungal properties (Mistry & Desai, 2006).

Antibacterial and Antifungal Evaluation

Compounds structurally related to "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new therapeutic agents against resistant strains of bacteria and fungi, demonstrating the compound's significance in developing new antimicrobial drugs (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

作用機序

Target of Action

Triazole compounds, which are a key component of this molecule, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds and engage in dipole-dipole interactions . This allows them to interact effectively with their targets, leading to various biological effects .

Biochemical Pathways

Triazole compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of electron-withdrawing groups (EWGs) has been found to enhance the yields of 1,2,3-triazole compounds . Additionally, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains, leading to considerable environmental pollution, can influence the effectiveness of antimicrobial agents like this compound .

特性

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6OS/c1-6-8(17-13-12-6)9(16)14-4-7(5-14)15-10-2-3-11-15/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARGRYSZUXFEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)

![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)

![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)

![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B2943613.png)

![N-(3-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2943615.png)

![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)